Sorbic acid (2,4-hexadienoic acid) is a naturally occurring organic compound primarily recognized for its antimicrobial properties. [] It exists as a white solid with slight solubility in water but good solubility in oils. [] Primarily employed as a food preservative, [, , ] it effectively inhibits the growth of molds, yeasts, and select bacteria, thereby extending the shelf life of various food products. [, , , , , ]
Sorbic acid was first isolated from the berries of the Sorbus aucuparia (rowan tree) in 1859. It can be synthesized through various chemical processes, notably by the reaction of crotonaldehyde with ketene. This compound is also produced naturally during the fermentation of certain fruits.
Sorbic acid belongs to the class of unsaturated fatty acids and is categorized as a preservative under the E number system as E200. It is recognized for its low toxicity and effectiveness at low concentrations.
Sorbic acid can be synthesized through several methods:
The synthesis process requires careful control of reaction conditions, including temperature (typically between 30°C to 60°C) and pressure (1 to 60 bar), to minimize by-product formation and maximize sorbic acid yield .
Sorbic acid undergoes various chemical reactions typical for unsaturated carboxylic acids:
The reactivity of sorbic acid's double bonds allows it to participate in both electrophilic and nucleophilic addition reactions, making it versatile in synthetic organic chemistry.
Sorbic acid exerts its antimicrobial effects primarily by disrupting cellular metabolism in fungi and bacteria. It inhibits the activity of enzymes involved in energy production and fatty acid synthesis, leading to cell death.
Research indicates that sorbic acid is effective against a broad spectrum of microorganisms at concentrations as low as 0.1% (1,000 mg/L) in food products . Its efficacy increases in lower pH environments, which is why it is commonly used in acidic foods.
Relevant analyses show that sorbic acid maintains its preservative properties even when subjected to heat during food processing, making it suitable for various applications .
Sorbic acid is extensively used in the food industry as a preservative due to its ability to inhibit microbial growth. Specific applications include:
Additionally, sorbic acid's role extends into research settings where it serves as a standard for analytical methods assessing food quality and safety .
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